molecular formula C11H13N3O3 B2829020 N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide CAS No. 2288716-07-2

N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide

Cat. No.: B2829020
CAS No.: 2288716-07-2
M. Wt: 235.243
InChI Key: VERFMYPNMMJRRO-KPKJPENVSA-N
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Description

N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide (CAS: 2288716-07-2) is a nitro-substituted benzamide derivative characterized by an (E)-configured dimethylamino methylidene group at the benzamide’s nitrogen atom. This compound, cataloged as LD-2203 in commercial databases, exhibits a purity of 97% and is structurally defined by three key features: (1) a 2-methyl-5-nitrobenzamide backbone, (2) a conjugated imine (C=N) group in the (E)-configuration, and (3) a dimethylamino substituent . The (E)-stereochemistry of the imine moiety is critical for its stability and reactivity, as evidenced by analogous compounds confirmed via X-ray crystallography in related studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(dimethylaminomethylidene)-2-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-8-4-5-9(14(16)17)6-10(8)11(15)12-7-13(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERFMYPNMMJRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis typically begins with 2-methyl-5-nitrobenzoic acid as the starting material. Through a sequence of reactions, including esterification, nitration, and amide formation, the target compound is synthesized.

  • Reaction Conditions

    • Esterification: : Conversion of 2-methyl-5-nitrobenzoic acid to its corresponding methyl ester using methanol and sulfuric acid.

    • Nitration: : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.

    • Amide Formation: : Reacting the methyl ester intermediate with dimethylamine and an appropriate dehydrating agent to form the benzamide derivative.

Industrial Production Methods

Industrial production often employs continuous flow chemistry techniques to enhance yield and purity while reducing reaction times and resource consumption. Optimization of reaction conditions, such as temperature, pressure, and solvent selection, is critical for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidative reactions, particularly at the methyl group and dimethylamino group, resulting in the formation of corresponding N-oxides or aldehydes.

  • Reduction

    • The nitro group can be selectively reduced to an amino group under hydrogenation conditions with catalysts like palladium on carbon.

  • Substitution

    • Electrophilic substitution reactions can occur, especially in the aromatic ring, facilitated by the presence of electron-donating and withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

  • Substitution: : Electrophiles such as halogens, or acyl chlorides under acidic or basic conditions.

Major Products

  • Oxidation: : N-oxides, aldehydes.

  • Reduction: : Aminobenzamides.

  • Substitution: : Halogenated or acylated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Tetrahydropyran-2-carbonyl chloride serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Ylides : The compound is utilized in the formation of phosphonium ylides, which are key intermediates in various organic reactions. For instance, it has been successfully used in reactions involving butyllithium to produce ylides that can further participate in transformations .
  • Formation of Tetrahydropyran Derivatives : It plays a crucial role in synthesizing tetrahydropyran derivatives that are prevalent in natural products and pharmaceuticals. The use of tetrahydropyran-2-carbonyl chloride allows for the construction of complex molecular frameworks through cyclization reactions .

Case Studies and Research Findings

  • Ylide Reactions : A study demonstrated that tetrahydropyran-2-carbonyl chloride could react with phosphonium salts to generate ylides, which subsequently underwent various transformations, including cyclization and substitution reactions. This highlights its utility in synthesizing complex organic molecules .
  • Synthesis of Bioactive Compounds : Research has shown that derivatives of tetrahydropyran are found in several marine natural products. Tetrahydropyran-2-carbonyl chloride can be used to create these bioactive compounds through selective functionalization, enhancing their pharmacological properties .
  • Cosmetic Chemistry : The compound's reactivity makes it suitable for developing cosmetic formulations. Its derivatives can act as emulsifiers and stabilizers, contributing to the texture and performance of cosmetic products .

Data Table: Summary of Applications

Application AreaDescriptionReference
Organic SynthesisIntermediate for forming ylides and other derivatives
Pharmaceutical ChemistrySynthesis of bioactive compounds found in natural products
Cosmetic FormulationsUsed as emulsifiers and stabilizers in cosmetic products

Safety Considerations

Due to its reactivity, particularly with water, safety precautions are essential when handling tetrahydropyran-2-carbonyl chloride. It should be stored under an inert atmosphere and kept away from moisture to prevent hazardous reactions . Personal protective equipment is recommended to avoid exposure.

Mechanism of Action

The mechanism by which N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide exerts its effects involves:

  • Molecular Targets: : Interaction with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.

  • Pathways: : Influence on metabolic and signal transduction pathways, affecting cellular processes and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide, a comparative analysis with structurally analogous nitro compounds is presented below.

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities among selected nitro-substituted compounds:

Compound ID Name / Structure Functional Groups Purity Applications / Notes
LD-2203 This compound 5-Nitrobenzamide, (E)-dimethylamino methylidene 97% Potential use in coordination chemistry or pharmaceuticals (inferred from analogs)
QY-9800 2-[(Dimethylamino)methyl]-4-nitrophenol 4-Nitrophenol, dimethylaminomethyl 95% Intermediate in organic synthesis or agrochemicals
PN-5847 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid pinacol ester 5-Nitrobenzene, boronic ester, dimethylaminomethyl 98% Suzuki coupling precursor
QF-5707 2'-(N,N-Dimethylamino)-5'-nitroacetanilide 5-Nitroacetanilide, dimethylamino 95% Synthetic intermediate for dyes or polymers
QA-0297 Dimethyl 4-amino-3-nitrobenzene-1,2-dioate 3-Nitro-4-aminobenzene, dimethyl ester 95% Unclear; potential monomer for functional materials

Key Observations:

Backbone Diversity: Unlike QY-9800 (phenol) or QA-0297 (ester), LD-2203 features a benzamide core, which enhances hydrogen-bonding capacity and may improve binding to biological targets .

Nitro Group Positioning : The 5-nitro substitution in LD-2203 contrasts with the 4-nitro group in QY-9800, which could influence electronic effects and reactivity in electrophilic substitution reactions.

Biological Activity

N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide, also known by its CAS number 2288716-07-2, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}N3_{3}O3_{3}
  • Molecular Weight : 235.24 g/mol
  • Structure : The compound features a nitro group and a dimethylamino group, which are significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic properties against various cancer cell lines. The presence of the nitro group is often linked to the activation of reductive metabolism, which can enhance cytotoxic effects in hypoxic conditions .
  • Enzyme Interaction : The compound has been shown to interact with specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways that are crucial for cell survival and proliferation.
  • Apoptosis Induction : Similar compounds have been documented to induce apoptosis through mitochondrial dysfunction. This may involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to programmed cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observation Reference
CytotoxicityExhibits cytotoxic effects on cancer cells
Enzyme InteractionModulates enzyme activity affecting cell signaling
Apoptosis InductionInduces apoptosis via mitochondrial pathways
Antimicrobial ActivityPotential antimicrobial properties observed

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines :
    A study investigated the cytotoxicity of this compound against various cancer cell lines. Results indicated significant growth inhibition, particularly in hypoxic environments where the compound's reductive metabolism could be activated. The IC50_{50} values varied across different cell lines, highlighting its selective toxicity .
  • Mechanism Exploration :
    Research has delved into the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound disrupts mitochondrial function, leading to the release of cytochrome c and activation of caspases, essential components in the apoptotic pathway .
  • Antimicrobial Activity Assessment :
    Preliminary assessments suggested that this compound exhibits antimicrobial properties against certain bacterial strains. Further studies are necessary to quantify this activity and explore potential therapeutic applications in infectious diseases .

Q & A

Q. What are the common synthetic routes for N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide?

The compound is typically synthesized via condensation reactions between 2-methyl-5-nitrobenzamide and dimethylformamide dimethyl acetal (DMF-DMA). Key steps include refluxing in anhydrous solvents (e.g., toluene or DMF) under inert gas to prevent hydrolysis. Purification involves column chromatography using silica gel and ethyl acetate/hexane gradients. Yield optimization often requires strict control of reaction time (8-12 hours) and temperature (90-110°C) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the imine (C=N) and nitro group presence. The dimethylamino protons appear as a singlet (~δ 3.0 ppm), while aromatic protons resonate between δ 7.5–8.5 ppm.
  • IR : Strong absorption bands at ~1650 cm1^{-1} (C=N stretch) and ~1520/1350 cm1^{-1} (asymmetric/symmetric NO2_2 stretches).
  • X-ray Crystallography : Resolves the (E)-configuration of the imine group and planar geometry of the benzamide moiety. SHELXL refinement is recommended for accurate bond-length analysis .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

  • Heterocyclic Synthesis : Formation of pyrimidines or triazoles via cycloaddition with nitriles or azides.
  • Ligand Design : The dimethylamino-imine group can coordinate transition metals (e.g., Cu, Pd) for catalysis .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected tautomerism or polymorphism) require:

  • Multi-Technique Validation : Cross-check NMR/IR with high-resolution mass spectrometry (HRMS) and X-ray data.
  • Thermal Analysis : DSC/TGA to detect polymorphic transitions.
  • DFT Calculations : Compare experimental bond lengths/angles (from SHELXL-refined structures) with theoretical models .

Q. How to design experiments to study the compound’s reactivity under varying conditions?

  • Nitro Group Reduction : Catalytic hydrogenation (H2_2/Pd-C) or Na2 _2S2 _2O4_4 in aqueous ethanol yields the corresponding amine. Monitor progress via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Imine Hydrolysis : Acidic conditions (HCl/H2 _2O) cleave the C=N bond. Use 1H^1H NMR to track hydrolysis intermediates .

Q. What strategies improve crystallization for structural analysis?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow diffusion of non-polar antisolvents (hexane).
  • Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal growth.
  • ORTEP-3 Modeling : Analyze packing diagrams to predict intermolecular interactions (e.g., π-stacking, H-bonding) .

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